molecular formula C5H9ClFNO2 B6278285 rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans CAS No. 2749855-76-1

rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans

Cat. No.: B6278285
CAS No.: 2749855-76-1
M. Wt: 169.6
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Description

rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral compound with potential applications in various fields of research and industry. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, typically involves the use of chiral starting materials or the resolution of racemic mixtures. One common method is the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid to form diastereomeric esters, which can then be separated based on their different physical properties . The separated esters are subsequently hydrolyzed to yield the enantiomerically pure alcohols.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses . The presence of the fluorine atom can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
  • rac-(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, trans

Uniqueness

rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride, trans, is unique due to its specific stereochemistry and the presence of a single fluorine atom. This distinguishes it from similar compounds that may have multiple fluorine atoms or different stereochemical configurations. The unique properties of this compound can lead to distinct reactivity and biological activity, making it a valuable tool in research and industrial applications .

Properties

CAS No.

2749855-76-1

Molecular Formula

C5H9ClFNO2

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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